Lenalidomide hemihydrate

Vue d'ensemble

Description

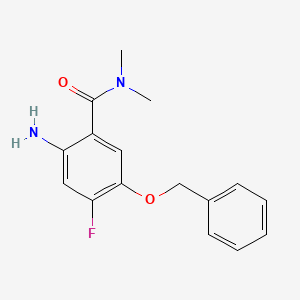

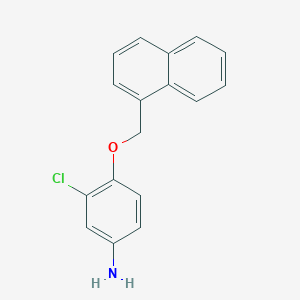

Le lénidomide hémihydrate est un dérivé de la thalidomide, connu pour ses puissantes propriétés immunomodulatrices, anti-angiogéniques et anti-inflammatoires . Il est largement utilisé dans le traitement du myélome multiple, des syndromes myélodysplasiques et de certains types de lymphomes . Le lénidomide hémihydrate est une petite molécule qui existe sous forme de mélange racémique des formes actives S(-) et R(+) .

Mécanisme D'action

Le lénidomide hémihydrate exerce ses effets par le biais de plusieurs mécanismes :

Immunomodulation : Il améliore la réponse immunitaire en augmentant la production d’interleukine-2 (IL-2) et d’interféron-gamma (IFN-γ).

Anti-angiogenèse : Le composé inhibe la formation de nouveaux vaisseaux sanguins, ce qui est crucial pour la croissance tumorale.

Dégradation des protéines : Le lénidomide modifie la spécificité du substrat de la ligase ubiquitine E3 CRL4 CRBN, ce qui conduit à la dégradation de protéines spécifiques comme IKZF1 et IKZF3.

Analyse Biochimique

Biochemical Properties

Lenalidomide Hemihydrate interacts with various enzymes and proteins. It functions as a molecular glue for the protein degradation of neosubstrates by CRL4CRBN . The degradation of IKZF1 and IKZF3 or IKZF1 and CK1 is involved in anti-MM5,6 or anti-5q MDS activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces the selective degradation of IKZF1, IKZF3, and CK1α, which are involved in anti-hematological cancer activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La synthèse du lénidomide hémihydrate implique plusieurs étapes :

Réduction : Le groupe nitro est réduit à l’aide de poudre de fer et de chlorure d’ammonium, ce qui donne le lénidomide.

Les méthodes de production industrielle visent à optimiser le rendement et la pureté tout en minimisant l’impact environnemental. Un procédé évolutif et vert a été mis au point, qui comprend l’utilisation de catalyseurs sans métaux du groupe du platine et de solvants sans chlore .

Analyse Des Réactions Chimiques

Le lénidomide hémihydrate subit diverses réactions chimiques :

Oxydation et réduction : Il peut être réduit à l’aide de catalyseurs comme le palladium sur charbon (Pd/C) ou la poudre de fer

Substitution : Le composé peut subir des réactions de substitution, en particulier celles impliquant les groupes amino et carbonyle.

Cyclisation : Les réactions de cyclisation sont cruciales dans sa synthèse, formant la structure cyclique de l’isoindolinone.

Les réactifs courants comprennent le brome, l’acide acétique, le DMF, le K₂CO₃ et la poudre de fer. Les principaux produits formés comprennent le précurseur nitro et le composé final de lénidomide .

4. Applications de la recherche scientifique

Le lénidomide hémihydrate a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Lenalidomide hemihydrate has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Le lénidomide hémihydrate est souvent comparé à d’autres analogues de la thalidomide :

Thalidomide : Bien que les deux composés partagent des structures similaires, le lénidomide est plus puissant et présente moins d’effets secondaires.

Pomalidomide : Un autre analogue présentant des propriétés immunomodulatrices similaires mais des profils pharmacocinétiques différents.

La capacité unique du lénidomide à moduler la ligase ubiquitine E3 CRL4 CRBN le distingue des autres composés de sa classe .

Références

Propriétés

IUPAC Name |

3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C13H13N3O3.H2O/c2*14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18;/h2*1-3,10H,4-6,14H2,(H,15,17,18);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJHSDXKMBRCMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847871-99-2 | |

| Record name | Lenalidomide hydrate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847871992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENALIDOMIDE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQT0NAW8WD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Methylbenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157205.png)

![1-[4-(Morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3157221.png)

![tert-butyl N-[(1R,2R)-rel-2-phenylcyclopropyl]carbamate](/img/structure/B3157227.png)

![[4-(Difluoromethoxy)-3-methoxyphenyl]methanamine](/img/structure/B3157239.png)